molecular formula C13H18ClNOSi B1589177 (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane CAS No. 447440-43-9

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane

Cat. No.: B1589177
CAS No.: 447440-43-9
M. Wt: 267.82 g/mol
InChI Key: XHCRAANIMMYPDV-APBZJUGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane is a chiral organosilicon compound It is characterized by its unique structure, which includes a silicon atom integrated into a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane typically involves the following steps:

    Formation of the Silacycle: The initial step involves the formation of the silacycle through a cyclization reaction. This can be achieved by reacting a suitable allylchlorosilane with a chiral auxiliary under controlled conditions.

    Introduction of Chiral Centers: The chiral centers are introduced through stereoselective reactions, often involving chiral catalysts or reagents to ensure the desired stereochemistry.

    Functional Group Modifications: Subsequent steps may involve the introduction or modification of functional groups to achieve the final structure.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as:

    Sol-Gel Method: This method can be used to prepare the silacycle by hydrolyzing and condensing silicon precursors in the presence of organic templates.

    Catalytic Processes: Utilizing chiral catalysts to enhance the efficiency and selectivity of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorosilane moiety, converting it to silane or silanol derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Epoxides: Formed through oxidation of the allyl group.

    Silane Derivatives: Formed through reduction of the chlorosilane moiety.

    Substituted Silacycles: Formed through nucleophilic substitution reactions.

Chemistry:

    Asymmetric Synthesis: Used as a chiral auxiliary or catalyst in enantioselective reactions.

    Organosilicon Chemistry: Studied for its unique reactivity and potential to form novel silicon-containing compounds.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Catalysis: Employed in industrial catalytic processes for the production of fine chemicals.

    Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane involves its interaction with various molecular targets through its reactive functional groups. The silicon atom can form strong bonds with oxygen and nitrogen, facilitating the formation of stable intermediates in catalytic cycles. The chiral centers play a crucial role in enantioselective reactions, influencing the stereochemistry of the products.

Comparison with Similar Compounds

    (4R,5R)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane: A diastereomer with different stereochemistry.

    (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazasilolidine: A structurally similar compound with a different ring system.

Uniqueness:

    Chiral Centers: The specific stereochemistry of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane makes it unique for enantioselective synthesis.

    Functional Groups: The combination of allyl, chloro, and silacycle moieties provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

(4S,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCRAANIMMYPDV-APBZJUGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438299
Record name (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447440-43-9
Record name (4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-(prop-2-en-1-yl)-1,3,2-oxazasilolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Reactant of Route 2
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Reactant of Route 3
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Reactant of Route 4
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Reactant of Route 5
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Reactant of Route 6
(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane
Customer
Q & A

Q1: What are the main applications of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane in organic synthesis?

A1: this compound serves as a versatile chiral reagent for asymmetric allylation reactions. It is particularly effective in the allylation of aldehyde- and ketone-derived N-acylhydrazones []. Additionally, it has demonstrated utility in the allylation and cinnamylation of N-2-hydroxyphenyl and N-2-hydroxybenzyl aldimines []. These reactions are highly valuable for constructing chiral centers, which are crucial in the synthesis of various natural products and pharmaceuticals.

Q2: What are the storage recommendations for this compound?

A2: This reagent is moisture sensitive and reacts with protic solvents, potentially generating HCl vapor []. Therefore, it's crucial to store it under an inert atmosphere of nitrogen or argon in a Schlenk flask within a freezer. Long storage times or exposure to moisture can compromise reagent performance. In such cases, redistillation under reduced pressure is recommended to restore its activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.